molecular formula C17H23NO B1327311 2-(Azetidinomethyl)phenyl cyclohexyl ketone CAS No. 898755-50-5

2-(Azetidinomethyl)phenyl cyclohexyl ketone

Cat. No. B1327311
M. Wt: 257.37 g/mol
InChI Key: IZNDPSHPXNMOCV-UHFFFAOYSA-N
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Description

2-(Azetidinomethyl)phenyl cyclohexyl ketone, also known as 2-AMPCK, is a cyclic ketone compound that has a wide range of applications in scientific research. It is a useful tool for biochemists and physiologists as it can be used to study the biochemical and physiological effects of various substances.

Scientific Research Applications

Catalytic Oxidation Processes

Cyclohexane oxidation is a pivotal chemical reaction for producing cyclohexanol and cyclohexanone, collectively known as ketone-alcohol (KA) oil, which are crucial precursors for nylon production. Research highlights the effectiveness of metal and metal oxide-loaded silica catalysts in cyclohexane oxidation, offering high selectivity for KA oil and conversion rates. Gold nanoparticles supported on silica have shown high selectivity and conversion efficiency. Additionally, the use of hydrochloric acid as an additive significantly enhances the photocatalytic oxidation efficiency of cyclohexane, with water on the catalyst surface boosting photocatalyst reactivity by facilitating hydroxyl radical generation (Abutaleb & Ali, 2021).

Organic Synthesis

Metal cation-exchanged clays, such as montmorillonite and synthetic mica, have been utilized as catalysts in various organic syntheses, including the Friedel-Crafts alkylation and the aromatic alkylation of phenol with ketones. These processes are key for producing compounds like raspberry ketone and bisphenols. The clay catalysts can be regenerated and reused, offering a sustainable approach to organic synthesis (Tateiwa & Uemura, 1997).

Enzymatic Reactions for Chiral Compounds

Cyclohexanone monooxygenase from Acinetobacter sp. catalyzes the Baeyer-Villiger oxidations of various ketones to lactones, which are valuable chiral building blocks. This enzyme has been applied in kinetically resolving racemic 2- and 3-substituted cyclohexanones, providing a simple route to optically pure lactones. The enzyme's application has been optimized by expressing it in baker's yeast, allowing for its use in Baeyer-Villiger oxidations without the need for purified enzyme or handling pathogenic strains (Stewart, 1998).

Green Chemistry for Perfumes and Flavors

Heterogeneous chemical catalysis plays a significant role in developing green and clean processes for synthesizing perfumes and flavor compounds. Various catalysts have been explored for reactions like esterification, isomerization, and oxidation to produce key aromatic compounds with high yield and environmental sustainability. This approach emphasizes pollution-free and cost-effective synthesis methods for the industry (Yadav, 2020).

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h4-5,9-10,14H,1-3,6-8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNDPSHPXNMOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643736
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidinomethyl)phenyl cyclohexyl ketone

CAS RN

898755-50-5
Record name [2-(1-Azetidinylmethyl)phenyl]cyclohexylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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